![molecular formula C8H12O2 B3386190 Bicyclo[4.1.0]heptane-3-carboxylic acid CAS No. 710314-32-2](/img/structure/B3386190.png)
Bicyclo[4.1.0]heptane-3-carboxylic acid
Vue d'ensemble
Description
Bicyclo[4.1.0]heptane, also known as Norcarane, is a colorless liquid . It is an organic compound with the molecular formula C7H12 . The IUPAC name for this compound is Bicyclo[4.1.0]heptane .
Synthesis Analysis
Norcarane is prepared using the Simmons–Smith reaction, by the action of diiodomethane and a zinc-copper couple on cyclohexene in diethyl ether . An asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction has been realized that permits rapid access to a wide range of bicyclo[2.2.1] heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .Molecular Structure Analysis
The molecular structure of Bicyclo[4.1.0]heptane can be viewed as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis
The reactions leading to C7H12+ (ion structure unspecified) have been studied . Ionization energy determinations and appearance energy determinations have been conducted .Physical and Chemical Properties Analysis
Bicyclo[4.1.0]heptane has a molar mass of 96.173 g·mol −1 . It has a density of 0.914 g/ml and a boiling point of 116 to 117 °C (241 to 243 °F; 389 to 390 K) .Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry
A study by Napolitano et al. (2010) details the synthesis of 3-azabicyclo[4.1.0]heptane-1-carboxylic acid, highlighting its potential as a useful building block in medicinal chemistry due to its bicyclic nature and conformational constraints (Napolitano et al., 2010).
Conformational Studies
Vorberg et al. (2017) synthesized and analyzed the structures of 4-N-Boc-aminobicyclo[3.2.0]heptane-1-carboxylic acids, emphasizing the conformational locking of the molecules, which is significant for the design of molecules with fixed pharmacophoric groups (Vorberg et al., 2017).
Polyimide Synthesis
Matsumoto (2001) reported the synthesis of fully alicyclic polyimides from bicyclo[2.2.1]heptane derivatives, indicating potential applications in material science, particularly in the production of polyimide films (Matsumoto, 2001).
Enantioselective Synthesis
Ray and Mukherjee (2022) discussed the catalytic enantioselective synthesis of bicyclo[4.1.0]heptane derivatives, highlighting their significance in the synthesis of bioactive compounds (Ray & Mukherjee, 2022).
Amino Acid Analogue Synthesis
Christensen et al. (1983) explored the synthesis of 3-aminobicyclo[3.2.1]octane-3-carboxylic acids, investigating their specificity to membrane transport systems in cells, which is crucial for understanding aminoacid transport mechanisms (Christensen et al., 1983).
Mass Spectrometry in Stereochemical Analysis
Curcuruto et al. (1991) conducted a detailed study on the mass spectrometric behavior of stereoisomeric norbornanes, which includes bicyclo[2.2.1]heptane derivatives. This research is important for characterizing stereoisomers in chemical analysis (Curcuruto et al., 1991).
Electrochemical Oxidation Studies
Glass et al. (1990) investigated the electrochemical oxidation of methionine analogues containing bicyclo[2.2.1]heptane, which is significant for understanding the electrochemical behavior of such compounds (Glass et al., 1990).
Catalytic Cycloisomerization
Anjum and Marco-Contelles (2005) explored the PtCl2-mediated cycloisomerization of unsaturated propargylic carboxylates, leading to the formation of bicyclo[4.1.0]heptane derivatives, useful in the synthesis of natural products (Anjum & Marco-Contelles, 2005).
Chiral Synthesis Applications
Ohtani et al. (1991) developed an enantioselective synthesis of half-esters of bicyclo[2.2.1]heptanedicarboxylic acid, highlighting their use as chiral building blocks in natural product synthesis (Ohtani et al., 1991).
GABA Analogues and Bioactive Compounds
Jimeno et al. (2011) studied bicyclo[3.1.0]hexane and its heteroanalogues as core structures in bioactive compounds, illustrating their role in embedding amino acid units like glutamate and GABA (Jimeno et al., 2011).
Orientations Futures
While specific future directions for Bicyclo[4.1.0]heptane-3-carboxylic acid are not mentioned in the available resources, the development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules . This suggests potential future research directions in the synthesis and application of similar compounds.
Propriétés
IUPAC Name |
bicyclo[4.1.0]heptane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-8(10)6-2-1-5-3-7(5)4-6/h5-7H,1-4H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRDCXXZMJFGCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2C1C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



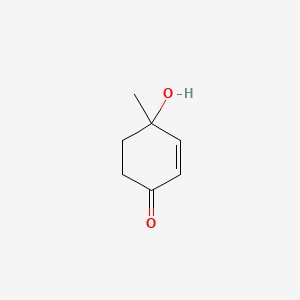
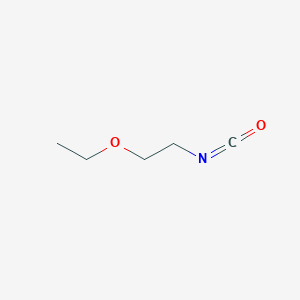
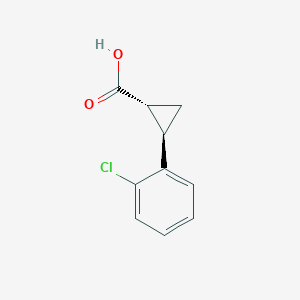
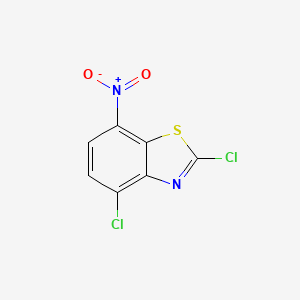
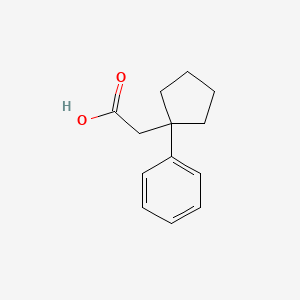





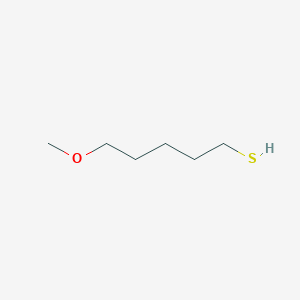
![Tert-butyl 4-[(cyclopropylmethyl)amino]piperidine-1-carboxylate](/img/structure/B3386192.png)
![1-[(Oxolan-2-yl)methyl]piperidin-4-one](/img/structure/B3386197.png)
